1,4-Diamino-2-butyne

Beschreibung

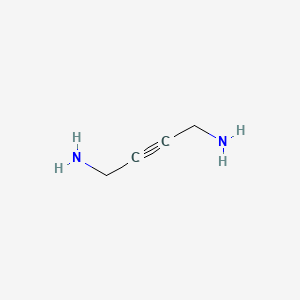

1,4-Diamino-2-butyne is an alkyne derivative with two amine (-NH₂) groups at the 1- and 4-positions of a four-carbon chain containing a triple bond (C≡C) at position 2.

Eigenschaften

IUPAC Name |

but-2-yne-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-3-1-2-4-6/h3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZGEDPWASKNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202132 | |

| Record name | 1,4-Diamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53878-96-9 | |

| Record name | 1,4-Diamino-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053878969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1,4-Diamino-2-butyne (DAB) is an organic compound with significant biological activity, particularly recognized for its role as a mechanism-based inhibitor of diamine oxidase (DAO) enzymes. This article explores the biological properties of DAB, its mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a butyne backbone with amino groups at the first and fourth positions. The presence of a triple bond between the second and third carbon atoms contributes to its reactivity. The compound's unique structure allows it to form intramolecular hydrogen bonds, enhancing its conformational stability compared to similar compounds.

DAB acts primarily as a mechanism-based inhibitor of diamine oxidase (EC 1.4.3.6), which plays a critical role in polyamine metabolism. By inhibiting DAO, DAB alters the levels of polyamines such as putrescine, spermidine, and spermine within cells. This modulation can significantly impact cellular functions including growth, differentiation, and apoptosis .

Kinetic Properties

Research indicates that DAB exhibits saturation kinetics with a Michaelis constant () of approximately 1 mM. Its interaction with DAO leads to a time-dependent loss of enzyme activity that cannot be restored by gel filtration techniques, indicating a covalent modification of the enzyme . The kinetic parameters for DAB are summarized in the following table:

| Parameter | Value |

|---|---|

| 1 mM | |

| Number of Turnovers () | 17 |

| Characteristic Constant () | 0.32 mM |

| Rate Constant () | 4.89 min |

Inhibition of Diamine Oxidase

DAB has been extensively studied for its ability to inhibit DAO in various biological contexts. For instance, in pea cotyledons, it was shown to interact with DAO leading to significant alterations in enzyme activity and polyamine levels . This property has implications for conditions characterized by altered polyamine metabolism such as cancer and tissue regeneration.

Case Study: Cyclosporine A-Induced Gingival Overgrowth

A notable case study examined the role of DAB in cyclosporine A-induced gingival overgrowth. Cyclosporine A is known to cause increased extracellular matrix production through enhanced transglutaminase expression. The study proposed that DAB could serve as a therapeutic agent by modulating transglutaminase activity and thus influencing gingival overgrowth outcomes .

Potential Therapeutic Applications

The unique inhibitory properties of DAB on DAO suggest several potential therapeutic applications:

- Cancer Treatment : By modulating polyamine levels, DAB may impact tumor growth and metastasis.

- Tissue Regeneration : Its effects on cellular differentiation could be harnessed in regenerative medicine.

- Neurological Disorders : Given the role of polyamines in neuronal function, DAB's modulation could have implications for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1,4-Diamino-2-butyne and analogous compounds, based on the evidence provided:

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Functional Group Reactivity this compound: The primary amine groups (-NH₂) make it highly reactive in nucleophilic substitutions or as a ligand in metal complexes. The triple bond may participate in cycloaddition reactions (e.g., Huisgen cycloaddition). 1,4-Diacetoxy-2-butyne: Acetoxy groups (-OAc) reduce nucleophilicity but enhance stability, making this compound a precursor in controlled-release syntheses . (E)-1,4-Dibromo-2-butene: Bromine atoms enable electrophilic reactivity, such as Suzuki-Miyaura coupling, but the double bond limits alkyne-specific reactions .

Electronic and Steric Effects The triple bond in this compound introduces strain and electron deficiency, whereas the double bond in (E)-1,4-Dibromo-2-butene allows for cis-trans isomerism but less strain. Bulky substituents (e.g., phenyl groups in diketone derivatives) sterically hinder reactions but stabilize conjugated systems .

Applications this compound: Potential use in polymer chemistry (e.g., polyurethanes) or as a chelating agent. 1,4-Diacetoxy-2-butyne: Utilized in esterification or as a protected form of butynediol . Diketone Derivatives: Investigated for optoelectronic materials due to extended conjugation .

Research Findings and Limitations

- Synthetic Challenges: this compound’s amine groups may lead to side reactions (e.g., oxidation or undesired polymerization), requiring inert conditions.

- Safety : Brominated analogs like (E)-1,4-Dibromo-2-butene pose toxicity risks, whereas acetoxy derivatives are comparatively safer .

- Data Gaps: Limited experimental data on this compound’s thermodynamic properties or industrial-scale synthesis are noted.

Vorbereitungsmethoden

Reaction Design and Mechanism

The Cu(I)-catalyzed multicomponent A³-coupling (aldehyde-amine-alkyne) followed by decarboxylative coupling represents a pioneering method for synthesizing symmetric 1,4-diamino-2-butynes. This one-pot protocol involves three components:

-

Propiolic acid (alkyne source)

-

Aldehyde (electrophilic component)

-

Amine (nucleophilic component)

The reaction proceeds via a dual catalytic cycle (Figure 1):

-

A³-Coupling : Cu(I) facilitates the coupling of the aldehyde and amine to form a propargylamine intermediate.

-

Decarboxylative Coupling : Oxidative decarboxylation of propiolic acid generates a copper-acetylide species, which undergoes homocoupling to yield the 1,4-diamino-2-butyne product.

Optimized Conditions :

Substrate Scope and Limitations

The method accommodates diverse aldehydes and amines (Table 1):

| Aldehyde Type | Amine Type | Yield (%) | Reference |

|---|---|---|---|

| Aromatic (e.g., PhCHO) | Aliphatic (e.g., Me₂NH) | 78 | |

| Aliphatic (e.g., EtCHO) | Cyclic (e.g., Piperidine) | 65 | |

| Heteroaromatic (e.g., 2-Furyl) | Aromatic (e.g., PhNH₂) | 72 |

Limitations :

-

Sterically hindered aldehydes (e.g., 2,6-dimethylbenzaldehyde) reduce yields to <50% due to slower imine formation.

-

Primary amines exhibit lower reactivity compared to secondary amines.

Microwave-Assisted Cross-A³-Coupling/Decarboxylative Coupling

Enhanced Chemoselectivity via Domino Process

A modified approach enables the synthesis of unsymmetric 1,4-diamino-2-butynes by employing two distinct amines alongside formaldehyde and propiolic acid. Key advancements include:

-

Microwave irradiation : Accelerates reaction kinetics, reducing time from 24 h to 2 h.

-

Chemoselective control : Sequential coupling of amines prevents cross-reactivity.

Reaction Sequence :

-

Formaldehyde activation : Forms a Schiff base with the first amine.

-

Cu(I)-mediated alkyne insertion : Propiolic acid decarboxylates to generate a copper-acetylide.

-

Second amine incorporation : Ensures unsymmetric substitution.

Optimized Conditions :

Comparative Analysis of Symmetric vs. Unsymmetric Routes

Table 2 highlights critical differences between the two Cu(I)-catalyzed methods:

Alternative Synthetic Routes

Alkylation of 1,4-Dibromo-2-Butyne

While less prevalent, alkylation of 1,4-dibromo-2-butyne with amines under basic conditions offers a straightforward pathway:

Challenges :

-

Requires stoichiometric base (e.g., K₂CO₃), complicating purification.

Industrial and Green Chemistry Considerations

Continuous Flow Reactors

Recent advancements aim to translate batch protocols to continuous flow systems, enhancing:

Q & A

Basic Research Question

- Storage : Keep in amber glass vials under argon at –20°C to minimize oxidation.

- Handling : Use gloveboxes for air-sensitive steps; avoid contact with transition metals (risk of alkyne complexation).

- Stability Monitoring : Perform TGA-DSC to assess thermal decomposition thresholds (>150°C for bulk samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.